3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a furan ring, a prop-2-en-1-yl group, and a trifluoromethylbenzylsulfanyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the furan-2-yl and prop-2-en-1-yl intermediates, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the addition of the trifluoromethylbenzylsulfanyl group under specific reaction conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The prop-2-en-1-yl group can be reduced to form the corresponding propyl derivative.
Substitution: The trifluoromethylbenzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the prop-2-en-1-yl group may produce the corresponding propyl derivative.
Scientific Research Applications
3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-4H-1,2,4-triazole
- 3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-oxazole
Uniqueness
The uniqueness of 3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethylbenzylsulfanyl group, in particular, enhances its potential for various applications due to the unique electronic and steric effects of the trifluoromethyl group.
Properties
Molecular Formula |
C17H14F3N3OS |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(furan-2-yl)-4-prop-2-enyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H14F3N3OS/c1-2-8-23-15(14-7-4-9-24-14)21-22-16(23)25-11-12-5-3-6-13(10-12)17(18,19)20/h2-7,9-10H,1,8,11H2 |
InChI Key |
IFZPXXAQSWXPIK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.